Home > Products > Screening Compounds P67185 > MAGE-12 (170-178)
MAGE-12 (170-178) -

MAGE-12 (170-178)

Catalog Number: EVT-243590
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 12; MAGE-12
Source and Classification

MAGE-12 is classified under tumor-associated antigens, specifically within the category of cancer/testis antigens. These antigens are typically expressed in various tumors but are normally restricted to germ cells in the testis, making them ideal targets for cancer immunotherapy due to their limited expression in normal tissues. MAGE-12 has been studied extensively for its potential role in activating cytotoxic T lymphocytes against cancer cells that express this antigen .

Synthesis Analysis

Methods

The synthesis of MAGE-12 (170-178) involves solid-phase peptide synthesis techniques. This method allows for high purity and yield, with synthesized peptides often exceeding 90% purity as confirmed by High Pressure Liquid Chromatography analysis. The synthesized peptide is typically dissolved in dimethyl sulfoxide and stored under controlled conditions to maintain stability .

Technical Details

Peptide synthesis begins with the attachment of the first amino acid to a solid support. Subsequent amino acids are added stepwise, with each coupling reaction followed by deprotection steps to ensure proper chain elongation. The final product is cleaved from the resin and purified, ensuring that the synthesized peptide retains its biological activity.

Molecular Structure Analysis

Structure

The molecular structure of MAGE-12 (170-178) can be represented as follows:

  • Amino Acid Sequence: VRIGHLYIL
  • Molecular Weight: Approximately 1,000 Da (depending on modifications)

Data

The three-dimensional structure of MAGE-12 when bound to HLA-C*07 has been modeled using X-ray crystallography and NMR spectroscopy techniques. The binding affinity and stability of this complex are critical for its recognition by T cell receptors .

Chemical Reactions Analysis

Reactions

MAGE-12 participates in several biochemical interactions, primarily involving its binding to major histocompatibility complex molecules on antigen-presenting cells. This interaction is crucial for T cell activation and subsequent immune response initiation.

Technical Details

Upon binding to HLA-C*07, MAGE-12 is presented on the surface of antigen-presenting cells, where it can be recognized by specific T cell receptors. This recognition leads to T cell activation, proliferation, and differentiation into effector cells capable of targeting and destroying tumor cells expressing MAGE-A12 .

Mechanism of Action

Process

The mechanism of action for MAGE-12 involves several key steps:

  1. Peptide Presentation: The peptide binds to HLA-C*07 molecules on antigen-presenting cells.
  2. T Cell Activation: Specific T cell receptors recognize the peptide-HLA complex.
  3. Immune Response: Activated T cells proliferate and migrate to tumor sites, where they exert cytotoxic effects on cancer cells expressing MAGE-A12.

Data

Studies have shown that T cells activated against MAGE-12 can effectively kill tumor cells in vitro and in vivo, demonstrating the potential for therapeutic applications in cancer immunotherapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and water at specific concentrations.

Chemical Properties

  • Stability: Stable under physiological conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Reacts with specific T cell receptors when presented on HLA molecules.

Relevant analyses indicate that maintaining proper storage conditions is essential for preserving the biological activity of MAGE-12 peptides .

Applications

MAGE-12 has significant implications in cancer research and therapy:

  1. Cancer Immunotherapy: As a target for T cell-based therapies aimed at enhancing anti-tumor immunity.
  2. Vaccine Development: Potential use in therapeutic vaccines designed to elicit robust immune responses against tumors expressing this antigen.
  3. Diagnostic Tools: Development of assays to detect MAGE-A12 expression in tumor tissues could aid in patient stratification for targeted therapies.
Introduction to MAGE-12 (170-178) in Cancer Immunology

Historical Context and Discovery of MAGE Family Antigens

The melanoma-associated antigen (MAGE) family was the first group of human tumor-associated antigens identified at the molecular level, revolutionizing cancer immunology. MAGE genes localize to chromosome Xq28 and encode proteins initially characterized by their restricted expression in malignant tissues and immune-privileged sites. MAGE-12 (also termed MAGE-A12) was discovered through tumor-infiltrating lymphocyte (TIL) research in metastatic melanoma. A pivotal study isolated a cytotoxic T-cell clone (F001-TIL) from a melanoma metastasis that recognized an epitope presented by HLA-C*0702. Subsequent cDNA library screening identified the recognized epitope as a derivative of MAGE-A12, differing by a single amino acid substitution (D187A) from previously known MAGE sequences [7] [8]. This discovery established MAGE-12 as a viable target for T-cell-mediated antitumor immunity, particularly in tumors with downregulated differentiation antigens.

Classification of MAGE-12 as a Cancer-Testis Antigen

MAGE-12 belongs to the cancer-testis antigen (CTA) family, characterized by:

  • Restricted physiological expression: Primarily in immune-privileged germline tissues (testes, placenta, fetal ovary) where HLA molecules are absent, preventing autoimmune recognition [8].
  • Ectopic tumor expression: Reactivated in diverse malignancies through genome-wide demethylation events. As shown in Table 1, MAGE-A12 exhibits heterogeneous but frequent expression in epithelial cancers and sarcomas [3] [8].
  • Prognostic correlation: High expression correlates with aggressive disease. In esophageal squamous cell carcinoma (ESCC), MAGE-C3 (a MAGE-A subfamily member) expression associates significantly with lymphatic metastasis and reduced survival [3].

Table 1: MAGE-A12 Expression Profile in Human Cancers

Cancer TypeExpression FrequencyClinical Association
Synovial Sarcoma>80%Highest among solid tumors
Esophageal SCC40-60%Lymphatic metastasis; poor survival
Non-Small Cell Lung30-50%Metastasis to lymph nodes
Melanoma20-40%Antigen loss in progressed disease
Bladder Carcinoma25-35%Advanced tumor stage

Structural and Epitopic Characteristics of MAGE-12 (170-178)

The immunodominant epitope MAGE-12:170-178 (VRIGHLYIL) exhibits distinctive biochemical and immunological properties:

  • Peptide structure: A 9-mer peptide with HLA class I binding affinity, particularly for HLA-C*0702. Key residues (Val¹, Arg², Ile⁸, Leu⁹) anchor the peptide within the HLA groove [5] [7].
  • Specificity determinants: The epitope contains a unique histidine residue at position 5 (H175) that confers specificity. T-cells raised against VRIGHLYIL do not cross-react with homologous sequences from MAGE-1, -2, -3, -4a, or -6, even at high peptide concentrations (>1 µg/ml) [7].
  • Detection methodologies: Immune responses against this epitope are quantified using:
  • Tetrameric HLA-C*0702/peptide complexes
  • IFN-γ mRNA transcription via quantitative real-time PCR (qRT-PCR) after short-term (3–12 hour) ex vivo peptide stimulation [2].

Table 2: Assay Parameters for MAGE-12:170-178 Immune Monitoring

Assay TypeDetection WindowSensitivityKey Application
qRT-PCR (IFN-γ mRNA)3–12 hours10–100 transcript copiesEarly T-cell reactivation screening
HLA Tetramer StainingSteady-state0.01–0.1% frequencyDirect ex vivo CTL quantification
ELISpot (IFN-γ)24–48 hours1:50,000 CTL frequencyFunctional T-cell effector response

Role in Tumorigenesis and Immune Evasion Mechanisms

MAGE-12 contributes to malignant progression through dual pathways: direct oncogenicity and immune subversion:

  • Metastatic promotion: In ESCC models, MAGE-C3 (structurally/functionally analogous to MAGE-A12) induces epithelial-mesenchymal transition (EMT) by upregulating mesenchymal markers (N-cadherin, Vimentin) and downregulating E-cadherin. This reprogramming enhances tumor cell migration and invasion in vitro and in vivo [3].
  • Immunosuppressive signaling: MAGE-C3 binds interferon-γ receptor 1 (IFNGR1), strengthening its interaction with STAT1. This hyperactivates IFN-γ signaling, leading to:
  • Upregulation of PD-L1 on tumor cells
  • Attraction and exhaustion of CD8⁺ T-cells (increased PD-1⁺CD8⁺ TILs)
  • Resistance to lymphocyte-mediated cytotoxicity [3].
  • Tumor microenvironment modulation: Murine metastasis models demonstrate that MAGE-C3-overexpressing tumors recruit fewer CD8⁺ T-cells and exhibit increased PD-1 expression on infiltrating lymphocytes. This creates an immunosuppressive niche favoring metastatic outgrowth [3].
  • Heterogeneity and immune editing: MAGE-A12 expression shows significant intra-tumoral and metastatic heterogeneity. In NSCLC, 45% of primary tumors express MAGE-A genes, but only 50% of their matched metastatic lymph nodes retain expression. This spatial variability enables immune escape through antigen loss variants under immunological pressure [8].

Table 3: Molecular Mechanisms of MAGE-12 in Tumor Immune Evasion

MechanismMolecular EffectFunctional Consequence
IFNGR1/STAT1 potentiationEnhanced STAT1 phosphorylation & nuclear translocationPD-L1 upregulation
EMT activation↓ E-cadherin; ↑ Snail/Slug, VimentinIncreased metastasis
PD-1 induction in TILsExhaustion marker expression on CD8⁺ T-cellsImpaired CTL effector function
Antigenic heterogeneityFocal MAGE-12 loss in metastasesImmune editing under selective pressure

These insights position MAGE-12:170-178 as both a therapeutic target and a biomarker of tumor immune competence, informing next-generation immunotherapies addressing its immunosuppressive functions [3] [8].

Properties

Product Name

MAGE-12 (170-178)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.